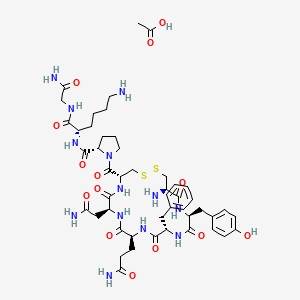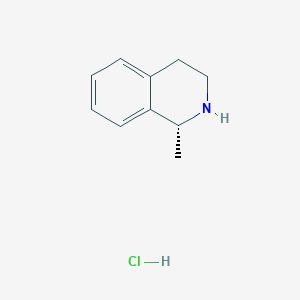
1-(Quinazolin-4-yl)piperidin-4-amine
Übersicht
Beschreibung
1-(Quinazolin-4-yl)piperidin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring fused with a piperidine ring, making it a unique structure with significant pharmacological potential.
Wirkmechanismus
Target of Action
Quinazolinone derivatives have been found to exhibit antimicrobial and biofilm inhibition effects . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
Quinazolinone derivatives have been shown to inhibit biofilm formation at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It is known that quinazolinone derivatives can suppress pseudomonal virulence factors . They impede Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
Quinazolinone derivatives have been shown to inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth . This indicates their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Biochemische Analyse
Biochemical Properties
Quinazolinone derivatives, which are closely related, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazolinone derivatives have shown antimicrobial and biofilm inhibition effects .
Cellular Effects
Related quinazolinone derivatives have shown considerable antiproliferative activity against various human cancer cell lines . They have also been found to inhibit biofilm formation in Pseudomonas aeruginosa .
Molecular Mechanism
Related quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Temporal Effects in Laboratory Settings
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Dosage Effects in Animal Models
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Metabolic Pathways
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Transport and Distribution
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Subcellular Localization
Related quinazolinone derivatives have shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Vorbereitungsmethoden
The synthesis of 1-(Quinazolin-4-yl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinazoline and piperidine precursors.
Reaction Conditions: The quinazoline precursor is reacted with piperidine under specific conditions to form the desired compound. This reaction often requires the presence of a catalyst and may be conducted under reflux conditions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. .
Analyse Chemischer Reaktionen
1-(Quinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. .
Wissenschaftliche Forschungsanwendungen
1-(Quinazolin-4-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anti-biofilm agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Vergleich Mit ähnlichen Verbindungen
1-(Quinazolin-4-yl)piperidin-4-amine can be compared with other quinazoline derivatives:
Similar Compounds: Compounds such as quinazolin-4-one and quinazoline-2,4-diamine share structural similarities.
Uniqueness: The presence of the piperidine ring in this compound provides unique pharmacological properties, making it distinct from other quinazoline derivatives
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable compound for further study and application.
Eigenschaften
IUPAC Name |
1-quinazolin-4-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKWLMJJODVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294404 | |
| Record name | 1-(4-Quinazolinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-04-3 | |
| Record name | 1-(4-Quinazolinyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853680-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Quinazolinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)




![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)


![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)

